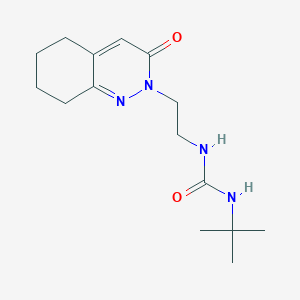

1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)17-14(21)16-8-9-19-13(20)10-11-6-4-5-7-12(11)18-19/h10H,4-9H2,1-3H3,(H2,16,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHHCSSSYIKBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCN1C(=O)C=C2CCCCC2=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea typically involves multiple steps:

Formation of the Tetrahydrocinnolinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnolinone ring.

Introduction of the Urea Moiety: The urea group is introduced through a reaction between an amine intermediate and an isocyanate or carbamoyl chloride.

Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogues with Tetrahydrobenzo[b]thiophene Cores

Compounds 7a–7d from International Journal of Organic Chemistry (2012) share urea backbones but replace the cinnolin core with tetrahydrobenzo[b]thiophene systems (). Key differences include:

| Property | Target Compound | 7a–7d Derivatives |

|---|---|---|

| Core Heterocycle | Cinnolin (N-containing bicyclic) | Benzo[b]thiophene (S-containing bicyclic) |

| Substituents | tert-butyl, ethyl linker | Cyano, phenyl hydrazono, ethyl carboxylate |

| Molecular Weight | ~353.4 g/mol | ~300–400 g/mol (e.g., 7a: C21H20N4O2S = 392.5) |

| Polarity | Moderate (urea + cinnolin carbonyl) | Higher (cyano, carboxylate groups in 7c/d) |

Key Implications :

Comparison with (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic Acid

The acetic acid derivative (CAS 1224165-30-3, C10H12N2O3, MW 208.2 g/mol) shares the cinnolin core but lacks the urea-tert-butyl-ethyl chain ().

Key Implications :

Biological Activity

1-(tert-butyl)-3-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H17N3O3

- Molecular Weight: 251.28 g/mol

- CAS Number: 1701807-80-8

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.

- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells and potentially mitigating damage caused by reactive oxygen species (ROS).

- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of target enzymes | |

| Antioxidant Activity | Reduction in ROS levels | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several enzymes related to cancer metabolism. Results showed a dose-dependent inhibition of enzyme activity, suggesting its potential role as a therapeutic agent in cancer treatment .

Case Study 2: Antioxidant Effects

A research article highlighted the antioxidant properties of this compound. The compound demonstrated a significant reduction in oxidative stress markers in vitro, indicating its potential for protecting cells from oxidative damage .

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. The findings suggest that it could be developed as a chemotherapeutic agent targeting specific cancer types .

Q & A

Basic: How can researchers optimize the synthesis of this urea derivative to improve yield and purity?

Methodological Answer:

Synthesis optimization requires attention to reaction conditions and purification techniques. Key steps include:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent moisture-sensitive intermediates from degrading (e.g., as demonstrated for structurally similar ureas in ).

- Solvent Selection: Use dry dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates.

- Catalyst Use: Add bases like 2,4,6-collidine to facilitate nucleophilic substitutions.

- Purification: Employ gradient elution in flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the compound.

- Yield Tracking: Monitor reaction progress via TLC and compare with literature Rf values for analogous compounds.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Comprehensive characterization involves:

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error.

- UV/Vis and Fluorescence Spectroscopy: Identify π-π* transitions in aromatic or conjugated systems.

- Melting Point Analysis: Compare with structurally similar ureas to assess purity.

Advanced: How can the biological targets and mechanism of action of this compound be elucidated?

Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors (e.g., as applied to urea-based kinase inhibitors in ).

- Computational Docking: Model interactions with targets like the Keap1-Nrf2 pathway using software such as AutoDock.

- Cellular Assays: Measure downstream effects (e.g., antioxidant activity via ARE-luciferase reporters, as in ).

- Metabolic Stability Tests: Assess hepatic clearance using microsomal incubation.

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace tert-butyl with isopropyl or cyclopropyl groups) and compare bioactivity (e.g., compared thiophene vs. phenyl substituents).

- Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using software like Schrödinger’s Phase.

- 3D-QSAR Models: Corrogate substituent steric/electronic properties with activity data (e.g., IC50 values).

- Bioisosteric Replacement: Substitute the tetrahydrocinnolinyl group with tetrahydroquinoline or indole moieties to assess potency shifts.

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Replicate Experiments: Ensure consistency in cell lines, assay conditions, and compound purity (e.g., >95% by HPLC).

- Control for Solubility: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Cross-Validate Methods: Compare results from orthogonal assays (e.g., SPR vs. ITC for binding affinity).

- Meta-Analysis: Aggregate data from multiple studies using statistical tools like RevMan to identify outliers.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- GHS Compliance: Classify based on acute toxicity (oral, dermal, inhalation) and implement precautions (e.g., recommends P280 gloves and P302+P352 skin-washing protocols).

- Ventilation: Use fume hoods to minimize inhalation risks during synthesis.

- Waste Disposal: Neutralize reactive intermediates (e.g., quench with aqueous NaHCO3) before disposal.

Advanced: How can the environmental fate and ecotoxicological impact of this compound be assessed?

Methodological Answer:

- Environmental Persistence: Measure hydrolysis/photodegradation rates under simulated sunlight (e.g., as in ’s long-term INCHEMBIOL project).

- Bioaccumulation Studies: Use logP values (predicted via ChemAxon) to estimate lipid solubility and potential biomagnification.

- Ecotoxicology Assays: Test acute toxicity in Daphnia magna or algae models.

- Computational Modeling: Apply EPI Suite to predict biodegradability and endocrine disruption potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.